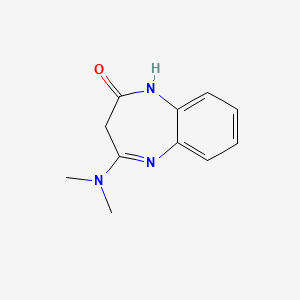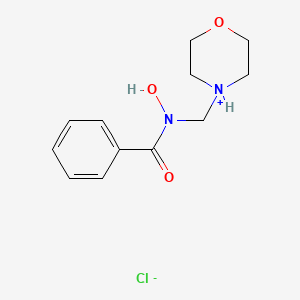
3-Iodo-4-(piperazin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-(piperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.13759 g/mol It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a piperazine ring and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(piperazin-1-yl)benzoic acid typically involves the iodination of 4-(piperazin-1-yl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-4-(piperazin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted benzoic acids.
Oxidation Products: Higher oxidation states of the carboxylic acid group.
Reduction Products: Alcohol derivatives of the benzoic acid.
Aplicaciones Científicas De Investigación
3-Iodo-4-(piperazin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-(piperazin-1-yl)benzoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperazin-1-yl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(piperazin-1-yl)benzoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-4-(piperazin-1-yl)benzoic acid: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
3-Iodo-4-(piperazin-1-yl)benzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific synthetic and research applications where iodine’s properties are advantageous.
Propiedades
Número CAS |
1131614-93-1 |
|---|---|
Fórmula molecular |
C11H13IN2O2 |
Peso molecular |
332.14 g/mol |
Nombre IUPAC |
3-iodo-4-piperazin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H13IN2O2/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) |
Clave InChI |
AUPYLXSYIKWVBV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


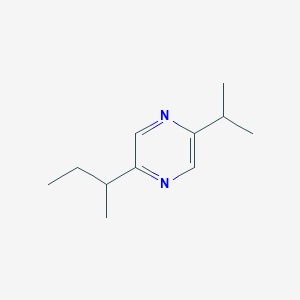

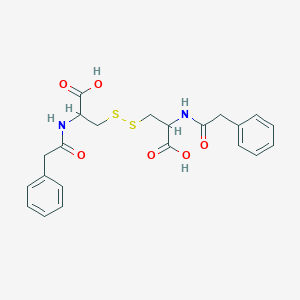

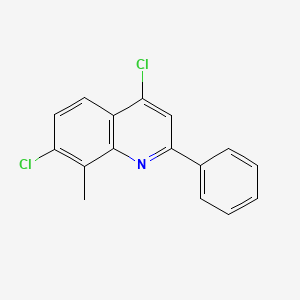
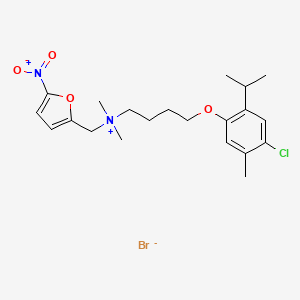
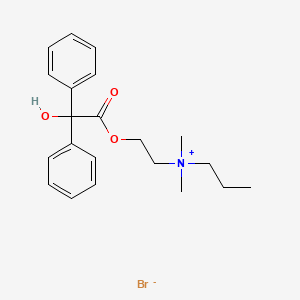
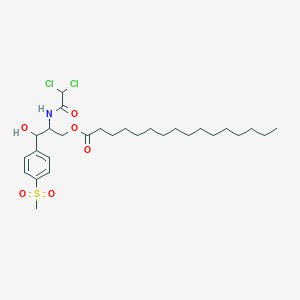

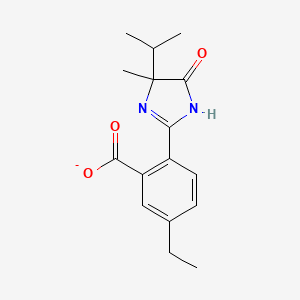
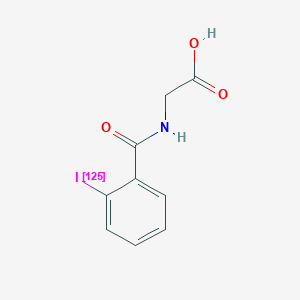
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
